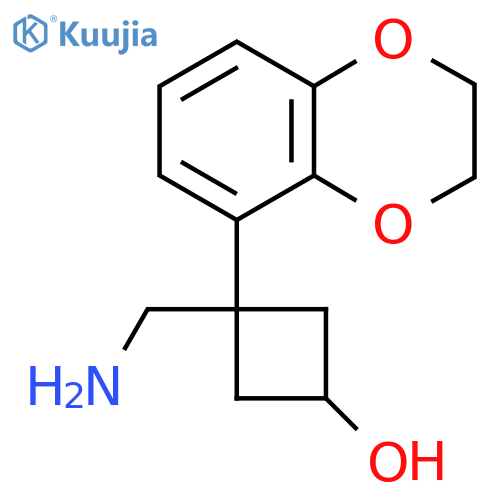

Cas no 2229084-20-0 (3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol)

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol

- 2229084-20-0

- EN300-1747748

-

- インチ: 1S/C13H17NO3/c14-8-13(6-9(15)7-13)10-2-1-3-11-12(10)17-5-4-16-11/h1-3,9,15H,4-8,14H2

- InChIKey: ZUDJMWFAZGRZOD-UHFFFAOYSA-N

- SMILES: OC1CC(C2=CC=CC3=C2OCCO3)(CN)C1

計算された属性

- 精确分子量: 235.12084340g/mol

- 同位素质量: 235.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 278

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.6

- トポロジー分子極性表面積: 64.7Ų

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1747748-5g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-10g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-2.5g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-0.5g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-10.0g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1747748-0.25g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-1g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-0.1g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1747748-1.0g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1747748-5.0g |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol |

2229084-20-0 | 5g |

$3396.0 | 2023-05-23 |

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 2229084-20-0 and Product Name: 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol

The compound identified by the CAS number 2229084-20-0 and the product name 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in therapeutic interventions. The presence of both an aminomethyl group and a 2,3-dihydro-1,4-benzodioxin-5-yl moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent research in the domain of heterocyclic compounds has highlighted the importance of cyclobutanone derivatives in drug discovery. The cyclobutane ring, with its rigid three-membered structure, introduces conformational constraints that can enhance binding affinity and selectivity. In the case of 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol, this structural motif is combined with functional groups that are known to modulate biological activity. The aminomethyl group serves as a potential site for hydrogen bonding and further derivatization, while the 2,3-dihydro-1,4-benzodioxin scaffold is associated with properties that may contribute to pharmacological efficacy.

Current studies have demonstrated that derivatives of 2,3-dihydrobenzodioxins exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The integration of this scaffold into the cyclobutane core of our compound may lead to novel pharmacophores with enhanced potency and reduced side effects. Preliminary computational studies suggest that the molecule adopts a stable conformation that optimizes interactions with biological targets. These findings are particularly intriguing given the growing interest in structure-based drug design approaches.

The synthesis of 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol presents unique challenges due to the complexity of its framework. However, advancements in synthetic methodologies have made it feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to achieve the desired stereochemistry. These methods not only enhance yield but also allow for modifications that can fine-tune biological activity.

In vitro studies have begun to unravel the mechanistic aspects of this compound. Initial assays indicate that it interacts with several key enzymes and receptors involved in inflammatory pathways. The aminomethyl group appears to play a crucial role in modulating these interactions, potentially leading to therapeutic benefits. Additionally, the 2,3-dihydro-1,4-benzodioxin moiety has shown promise in disrupting aberrant signaling cascades associated with various diseases. These observations align with recent findings suggesting that dual-targeting strategies can improve treatment outcomes.

The potential therapeutic applications of 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol are broad and exciting. Given its structural features and preliminary biological activity, it holds promise for addressing conditions such as chronic inflammation and pain disorders. Furthermore, its molecular architecture suggests potential utility in developing treatments for neurological disorders where modulation of neurotransmitter systems is critical. Ongoing research aims to explore these possibilities through both preclinical and clinical investigations.

As our understanding of molecular interactions continues to evolve, compounds like 3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol will play an increasingly important role in drug development. The integration of innovative chemical design with rigorous biological evaluation is key to unlocking new therapeutic modalities. The journey from discovery to clinical application is long and arduous but holds immense potential for improving human health.

In conclusion,2229084-20-0 represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutics. As research progresses,3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-y)cyclobutan - 1 - ol will continue to be scrutinized for its potential applications across multiple therapeutic areas.

2229084-20-0 (3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutan-1-ol) Related Products

- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)